molecular formula C6H12N2 B12975296 (1,2,3,6-Tetrahydropyridin-4-yl)methanamine

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine

Cat. No.: B12975296
M. Wt: 112.17 g/mol
InChI Key: XSIYFCJQHCTSMT-UHFFFAOYSA-N
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Description

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine: is an organic compound with the molecular formula C6H12N2 It is a derivative of tetrahydropyridine and contains an amine group attached to the fourth carbon of the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 4-cyanopyridine, which yields the desired compound under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: (1,2,3,6-Tetrahydropyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1,2,3,6-Tetrahydropyridin-4-yl)methanamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of amine-containing molecules. It is also employed in the synthesis of biologically active compounds .

Medicine: Its derivatives are investigated for their effects on neurotransmitter systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of catalysts and other functional materials .

Mechanism of Action

The mechanism of action of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: (1,2,3,6-Tetrahydropyridin-4-yl)methanamine is unique due to its specific substitution pattern and the presence of the amine group at the fourth carbon. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1,2,3,6-tetrahydropyridin-4-ylmethanamine

InChI

InChI=1S/C6H12N2/c7-5-6-1-3-8-4-2-6/h1,8H,2-5,7H2

InChI Key

XSIYFCJQHCTSMT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1CN

Origin of Product

United States

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